molecular formula C5H5BrOS B1314068 (2-Bromothiophen-3-YL)methanol CAS No. 70260-16-1

(2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068
CAS No.: 70260-16-1
M. Wt: 193.06 g/mol
InChI Key: BOJYRNFSHPAZBL-UHFFFAOYSA-N
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Description

(2-Bromothiophen-3-YL)methanol is an organic compound with the molecular formula C5H5BrOS It features a bromine atom attached to the second position of a thiophene ring, which is further substituted with a methanol group at the third position

Scientific Research Applications

(2-Bromothiophen-3-YL)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of potential anticancer and antimicrobial agents.

    Medicine: Research into its derivatives has shown promise in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Safety and Hazards

“(2-Bromothiophen-3-YL)methanol” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

(2-Bromothiophen-3-YL)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a ligand for transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It has been observed that this compound degrades over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADPH, influencing redox reactions in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiophen-3-YL)methanol typically involves the bromination of thiophene followed by the introduction of a methanol group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromothiophene is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiophen-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form thiophene-3-methanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 2-Bromothiophene-3-carboxylic acid.

    Reduction: Thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromothiophen-2-YL)methanol: Similar structure but with the bromine and methanol groups at different positions.

    Thiophene-3-methanol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromothiophene: Lacks the methanol group, used as an intermediate in various syntheses.

Uniqueness

(2-Bromothiophen-3-YL)methanol is unique due to the presence of both a bromine atom and a methanol group on the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJYRNFSHPAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499804
Record name (2-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-16-1
Record name (2-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromothiophen-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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